- Dihydroindene and tetrahydronaphthalene compounds for treating disease, United States, , ,
Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

92050-16-3 structure
Produktname:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
- 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
- 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
- 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
- AMDKYPNODLTUMY-UHFFFAOYSA-N
- KM3075
- 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
- 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
- (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
- 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
- CS-0059980
- 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
- 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
- SB77454
- EN300-305699
- AS-18642
- AKOS015915436
- MFCD12828202
- 92050-16-3
- SY272695
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
- 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- W18206
- AC-7878
- DTXSID50466874
- XH1341
- J-516467
- SCHEMBL447737
-
- MDL: MFCD12828202
- Inchi: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
- InChI-Schlüssel: AMDKYPNODLTUMY-UHFFFAOYSA-N
- Lächelt: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 203.16700
- Monoisotopenmasse: 203.167399674g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 0
- Komplexität: 242
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26
- XLogP3: 4.4
Experimentelle Eigenschaften
- Dichte: 0.944
- Schmelzpunkt: 63-65 ºC
- Siedepunkt: 310.189°C at 760 mmHg
- Flammpunkt: 143.452°C
- Brechungsindex: 1.524
- PSA: 26.02000
- LogP: 4.19900
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Keep in dark place,Inert atmosphere,Room temperature
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Zolldaten
- HS-CODE:2921450090
- Zolldaten:
China Zollkodex:
2921450090Übersicht:
2921450090. 1-Naphthylamin und2-Derivate und Salze von Naphthylamin(einschließlich1-Naphthylamin). MwSt:17,0% Steuerrückerstattungssatz:9,0% Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:30,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2921450090 1-Naphthylamin (Ah-Naphthylamin), 2-Naphthylamin (b-Naphthylamin) und ihre Derivate; Salze davon. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN Tarif:6.5%.Allgemeiner Tarif:30.0%
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-305699-1.0g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95.0% | 1.0g |
$79.0 | 2025-03-19 | |
eNovation Chemicals LLC | D273534-5g |
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine |
92050-16-3 | 95%+ | 5g |
$1390 | 2024-08-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-250mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 250mg |
¥337.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-1g |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 1g |
¥740.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70080-100mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 100mg |
¥231.0 | 2024-07-18 | |
TRC | T890340-10mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
Chemenu | CM133424-5g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO417-200mg |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 97% | 200mg |
298.0CNY | 2021-07-12 | |
Chemenu | CM133424-1g |
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
92050-16-3 | 95+% | 1g |
$281 | 2021-08-05 | |
eNovation Chemicals LLC | Y1188336-5g |
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |
92050-16-3 | 95% | 5g |
$440 | 2023-08-31 |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
- Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agentsBioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referenz
- Methods for the production and use of tricyclic retinoids, European Patent Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 6 h, 70 °C
Referenz
- Synthesis of tamibaroteneZhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referenz
- Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists., United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; rt
Referenz
- Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeletonHeterocycles, 2010, 81(11), 2465-2470,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ; 2 h, 150 °C
Referenz
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
Referenz
- Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 2 - 5 bar, 70 °C
Referenz
- Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 24 h, 25 °C
Referenz
- Preparation of tricyclic retinoids as retinoid receptor agonists, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
Referenz
- C-H Amination of Arenes with HydroxylamineOrganic Letters, 2020, 22(8), 2931-2934,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referenz
- Retinoid compounds with retinoic acid receptor agonist activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 2 h, reflux
Referenz
- Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic AcidsOrganic Letters, 2013, 15(6), 1378-1381,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 4 h, reflux
Referenz
- Process improvement of tamibarotene preparationYaoxue Shijian Zazhi, 2012, 30(4), 287-288,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, 1 atm, rt
Referenz
- Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
Referenz
- Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMNMethods in Molecular Biology (New York, 2019, 2019, 109-121,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 h, rt
Referenz
- Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them, Japan, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
- Aza-retinoids as novel retinoid X receptor-specific agonistsBioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356,
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials
- N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-YL)acetamide
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
- 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Verwandte Literatur
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) Verwandte Produkte
- 1514182-13-8(6-Methyl-2-propoxypyridin-3-amine)
- 1083300-07-5(2-(3-fluorophenyl)-1-methylpiperazine)
- 190957-86-9(Furo[2,3-b]pyridine-6-carboxylic acid, ethyl ester)
- 2016508-26-0(4-(pent-4-yn-1-yl)oxane-4-carbaldehyde)
- 52795-02-5(Tametraline)
- 121565-03-5(Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate)
- 196100-87-5(2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1807287-98-4(Methyl 2-cyano-5-difluoromethoxy-4-nitrobenzoate)
- 1898402-40-8(1-(5-bromo-2-hydroxy-3-methoxyphenyl)cyclopropane-1-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Reinheit:99%
Menge:5g
Preis ($):243.0